molecular formula C34H28Cl2FeP2Pd B12057817 [1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Cat. No.: B12057817
M. Wt: 731.7 g/mol
InChI Key: JCWIWBWXCVGEAN-UHFFFAOYSA-L
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Description

[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its effectiveness in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound consists of a palladium center coordinated to two chloride ions and a bis(diphenylphosphino)ferrocene ligand, which provides stability and enhances its catalytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) typically involves the reaction of palladium dichloride with 1,1’-bis(diphenylphosphino)ferrocene. This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Mechanism of Action

The catalytic activity of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is primarily due to its ability to facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes changes in oxidation state, allowing it to form and break bonds with various substrates. The bis(diphenylphosphino)ferrocene ligand stabilizes the palladium center and enhances its reactivity .

Comparison with Similar Compounds

  • Tetrakis(triphenylphosphine)palladium(0)
  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tris(dibenzylideneacetone)dipalladium(0)

Uniqueness: Compared to these similar compounds, [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) offers unique advantages in terms of stability and reactivity. The ferrocene backbone provides additional stability to the palladium center, making it more effective in catalyzing a wide range of reactions .

Properties

Molecular Formula

C34H28Cl2FeP2Pd

Molecular Weight

731.7 g/mol

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2

InChI Key

JCWIWBWXCVGEAN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]

Origin of Product

United States

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